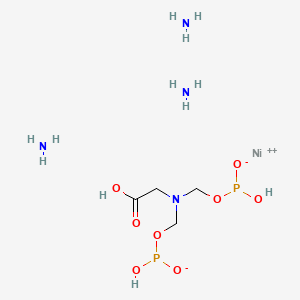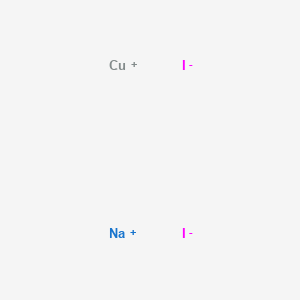
Sodium;copper(1+);diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;copper(1+);diiodide is an inorganic compound composed of sodium, copper in the +1 oxidation state, and iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;copper(1+);diiodide can be synthesized through various methods. One common approach involves the reaction of copper(I) iodide with sodium iodide in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the desired compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process may include the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;copper(1+);diiodide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the +1 oxidation state can participate in redox reactions, where it may be oxidized to copper(II) or reduced to metallic copper.
Substitution Reactions: The iodide ions in the compound can be substituted with other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield copper(II) iodide, while substitution reactions can produce various copper halide complexes.
Applications De Recherche Scientifique
Sodium;copper(1+);diiodide has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and optical sensors.
Chemistry: It serves as a precursor for synthesizing other copper-containing compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, although specific uses are still under investigation.
Mécanisme D'action
The mechanism by which sodium;copper(1+);diiodide exerts its effects involves the interaction of copper ions with target molecules. Copper ions can participate in redox reactions, influencing the oxidation state of other species and facilitating various chemical transformations. The iodide ions may also play a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Sodium;copper(1+);diiodide can be compared with other copper halides, such as copper(I) chloride and copper(I) bromide. These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Copper(I) Chloride: Known for its use in organic synthesis and as a catalyst in various reactions.
Copper(I) Bromide: Used in similar applications but with different reactivity profiles due to the nature of the bromide ion.
Propriétés
Formule moléculaire |
CuI2Na |
|---|---|
Poids moléculaire |
340.34 g/mol |
Nom IUPAC |
sodium;copper(1+);diiodide |
InChI |
InChI=1S/Cu.2HI.Na/h;2*1H;/q+1;;;+1/p-2 |
Clé InChI |
SKMPEPABFCTVGX-UHFFFAOYSA-L |
SMILES canonique |
[Na+].[Cu+].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


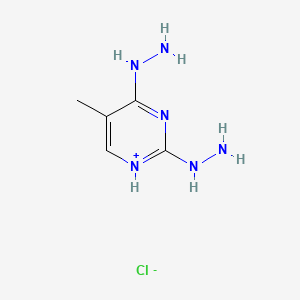

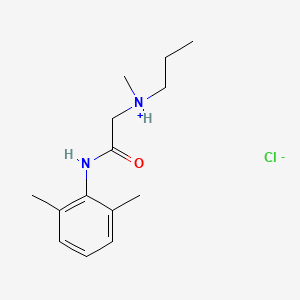
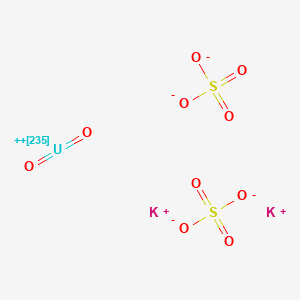
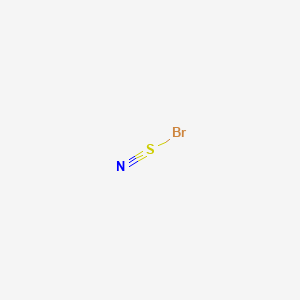
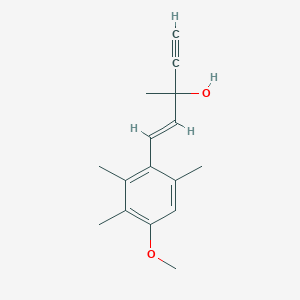
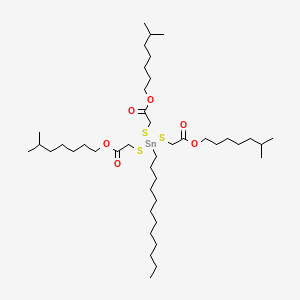
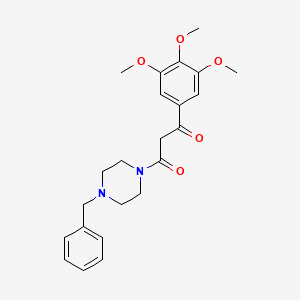
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
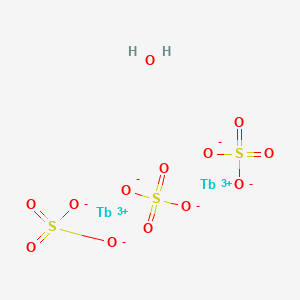
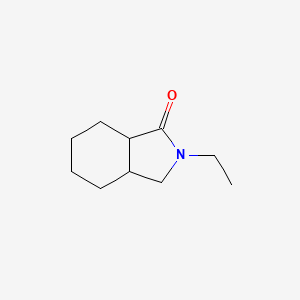
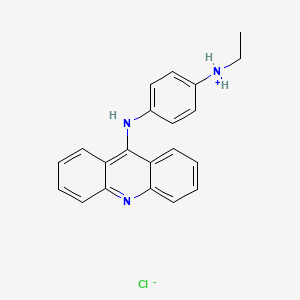
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
